

Application of Encorafenib-13C,d3 in Pharmacokinetic Studies

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Compound of Interest

Compound Name: Encorafenib-13C,d3

Cat. No.: B12413253

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These application notes provide a comprehensive overview and detailed protocols for the use of **Encorafenib-13C,d3**, a stable isotope-labeled internal standard, in pharmacokinetic (PK) studies. The use of such labeled compounds is critical for accurate quantification of the drug and its metabolites in biological matrices.

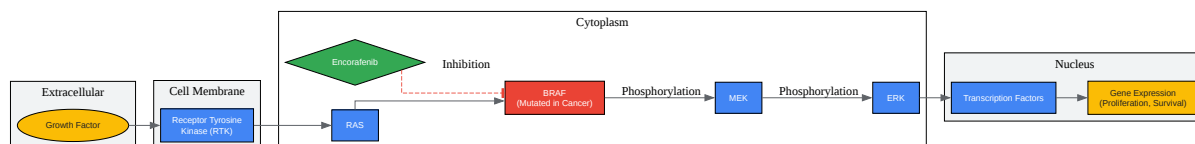
Introduction

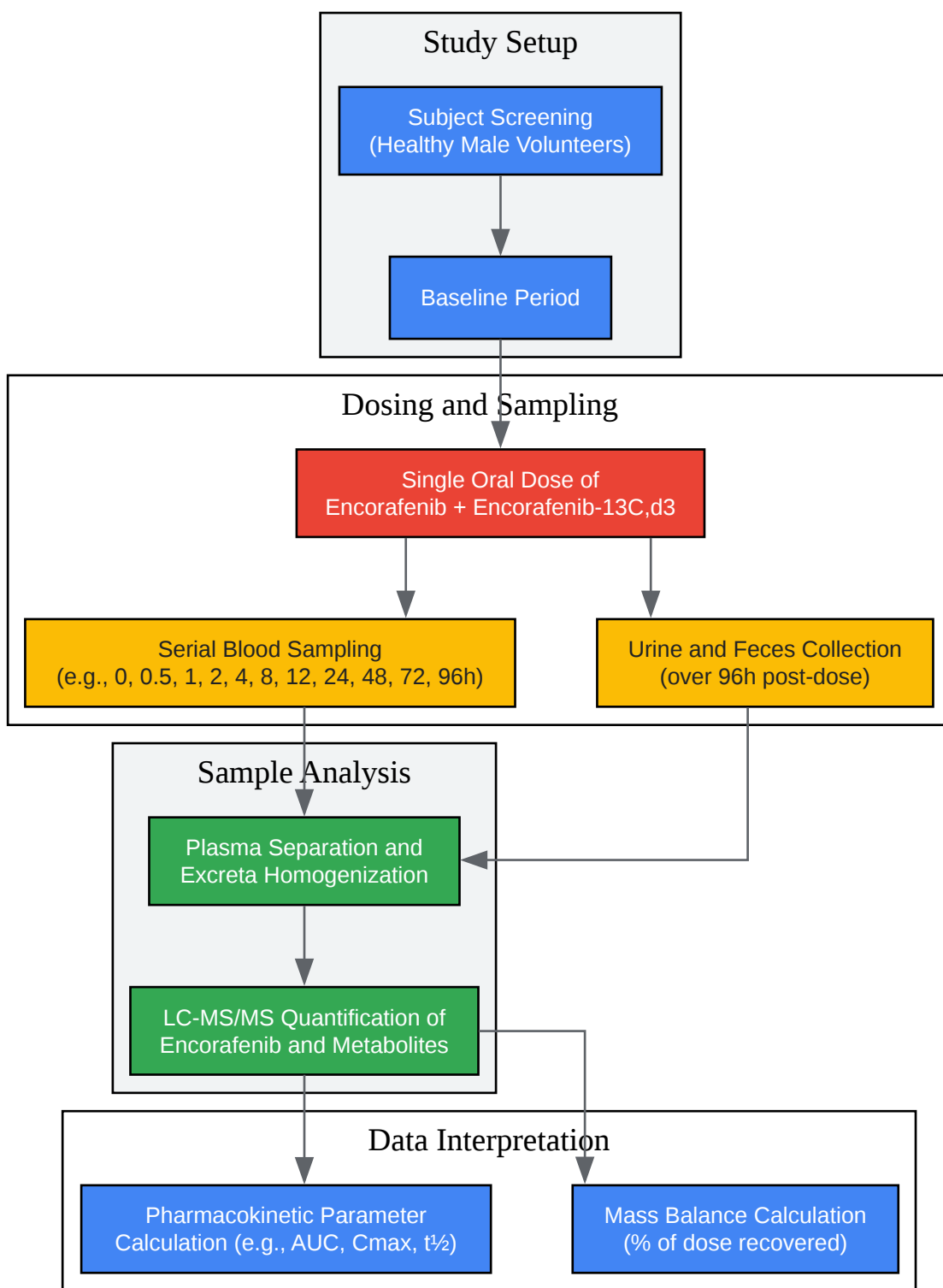
Encorafenib is a potent and selective inhibitor of BRAF kinases, particularly targeting the BRAF V600E mutation.[1][2] This mutation leads to constitutive activation of the MAPK signaling pathway, a key driver in several cancers, including melanoma and colorectal cancer.[1][2] Encorafenib is often administered in combination with a MEK inhibitor, such as binimetinib, to achieve a more potent anti-tumor effect and to delay the onset of resistance.[1]

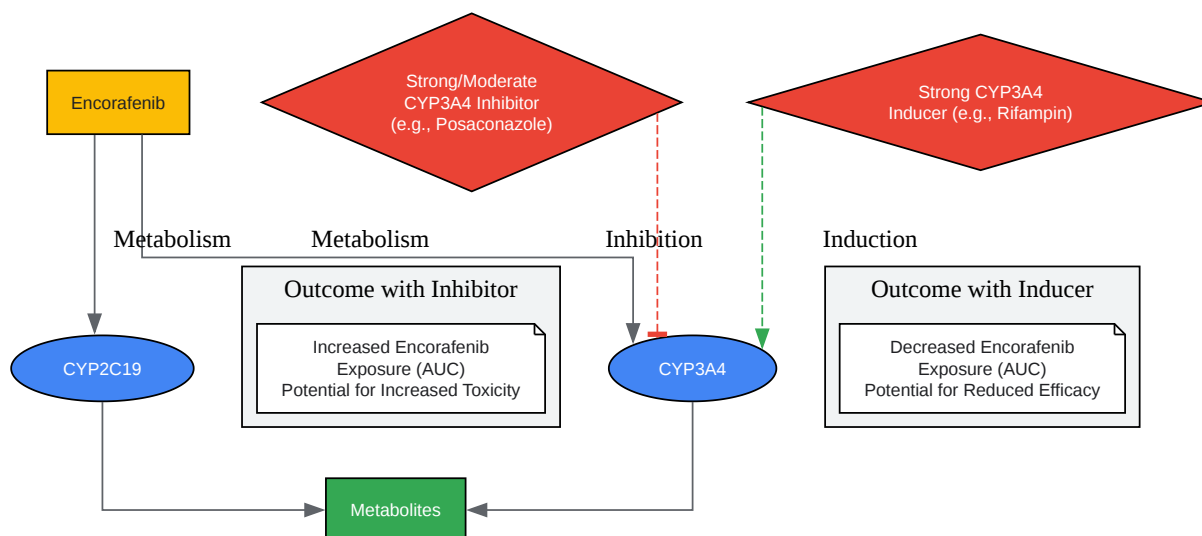
Pharmacokinetic studies are essential to characterize the absorption, distribution, metabolism, and excretion (ADME) of a drug. Stable isotope-labeled compounds like **Encorafenib-13C,d3** are the gold standard for internal standards in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS).[3] Their identical chemical properties to the unlabeled drug ensure they behave similarly during sample extraction and chromatographic separation, while their mass difference allows for distinct detection by the mass spectrometer, enabling precise and accurate quantification.[3]

Signaling Pathway

Encorafenib targets the RAS/RAF/MEK/ERK signaling pathway, also known as the MAPK pathway. Mutations in the BRAF gene can lead to the constant activation of this pathway, promoting cell proliferation and survival.^[1] Encorafenib inhibits the mutated BRAF kinase, thereby blocking downstream signaling.^{[1][4]}







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